5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Overview
Description
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antithrombotic agents like clopidogrel . This compound is characterized by its white to light yellow crystalline powder form and is soluble in water and ethanol .
Scientific Research Applications
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride has significant applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in the synthesis of anti-thrombotic drugs .
Action Environment
The action environment of this compound is likely to be within the chemical reactions occurring during the synthesis of the final drug. Environmental factors such as temperature, pH, and the presence of other reactants could influence its reactivity and the efficacy of the synthesis process .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
Cellular Effects
Given its role as an intermediate in the synthesis of clopidogrel, it may indirectly influence cellular processes related to platelet aggregation .
Molecular Mechanism
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5,6,7,7a-Tetrahydrothieno[3,2-C]pyridine-2(4H)-one Hydrochloride in laboratory settings. It is known that the compound has a boiling point of 242.9°C at 760 mmHg and a melting point of 212-215°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiourea, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thieno[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A widely used antithrombotic agent.
Prasugrel: Another antithrombotic agent with a similar mechanism of action.
Ticlopidine: An older antithrombotic agent with a similar chemical structure.
Uniqueness
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is unique due to its specific structural features that allow for the formation of potent antithrombotic agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,6,8H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKTVAKLPDUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634063 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115473-15-9 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115473-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the synthesis of prasugrel hydrochloride?
A1: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride serves as a crucial starting material in the synthesis of prasugrel hydrochloride. [, ] It reacts with cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone in the presence of a base to form an intermediate compound. This intermediate is further treated with acetic anhydride to ultimately yield prasugrel base, which is then converted to prasugrel hydrochloride. []
Q2: How does the "one-pot-porridge" method described in the research improve the synthesis of prasugrel?
A2: The "one-pot-porridge" method streamlines the synthesis of prasugrel by eliminating the need for hydroxyl protection and intermediate treatments. [] This approach simplifies the process, reduces the use of toxic solvents like DMF and toluene, and ultimately leads to a more efficient and cost-effective production of prasugrel with comparable or improved yield and purity. []
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